molecular formula C26H24ClNO5S B2588933 3-(4-chlorobenzenesulfonyl)-1-[(2,5-dimethylphenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one CAS No. 866873-13-4

3-(4-chlorobenzenesulfonyl)-1-[(2,5-dimethylphenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one

Cat. No.: B2588933
CAS No.: 866873-13-4
M. Wt: 497.99
InChI Key: BKCVKZWQJLQAJI-UHFFFAOYSA-N
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Description

3-(4-Chlorobenzenesulfonyl)-1-[(2,5-dimethylphenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one is a synthetic small molecule of high interest in pharmacological and biochemical research. This compound features a complex structure that combines a dihydroquinolin-4-one core, a benzenesulfonyl group, and a benzyl substituent, making it a potential candidate for probing various biological pathways. Compounds with the 6,7-dimethoxyisoquinoline scaffold have been investigated for their effects on muscle contractility, with studies suggesting activity related to the modulation of calcium channels and muscarinic acetylcholine receptors (mAChRs) . The presence of the 4-chlorobenzenesulfonamide moiety is a common feature in molecules with diverse biological activities, underscoring its research utility . Researchers can employ this compound in high-throughput screening, enzyme inhibition assays, and receptor binding studies to elucidate its precise mechanism of action and potential research applications. It is supplied as a solid and should be stored in a cool, dry place. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-1-[(2,5-dimethylphenyl)methyl]-6,7-dimethoxyquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24ClNO5S/c1-16-5-6-17(2)18(11-16)14-28-15-25(34(30,31)20-9-7-19(27)8-10-20)26(29)21-12-23(32-3)24(33-4)13-22(21)28/h5-13,15H,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKCVKZWQJLQAJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C=C(C(=O)C3=CC(=C(C=C32)OC)OC)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobenzenesulfonyl)-1-[(2,5-dimethylphenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the quinoline core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with an aromatic aldehyde in the presence of a base.

    Introduction of the sulfonyl group: The 4-chlorobenzenesulfonyl group can be introduced via sulfonylation using 4-chlorobenzenesulfonyl chloride and a base such as pyridine.

    Substitution with the dimethylphenylmethyl group: This step involves a Friedel-Crafts alkylation reaction using 2,5-dimethylbenzyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorobenzenesulfonyl)-1-[(2,5-dimethylphenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under various conditions, often in the presence of catalysts.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinolines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound may have bioactive properties, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include its use as an anti-inflammatory, antimicrobial, or anticancer agent.

    Industry: The compound could be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzenesulfonyl)-1-[(2,5-dimethylphenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Structural Analog: 3-(benzenesulfonyl)-1-[(4-chlorophenyl)methyl]-6,7-dimethoxyquinolin-4-one

Key Differences :

  • Sulfonyl Group: The target compound has a 4-chlorobenzenesulfonyl group, whereas the analog (ZINC2691109) lacks the chlorine atom on the benzenesulfonyl ring.
  • Benzyl Substituent : The target compound’s 2,5-dimethylphenylmethyl group contrasts with the analog’s 4-chlorophenylmethyl substituent. The dimethyl groups in the former may enhance steric bulk and alter solubility compared to the chloro-substituted analog.
Physicochemical and Pharmacological Comparisons
Property Target Compound Analog (ZINC2691109)
Molecular Weight 523.0 g/mol 510.0 g/mol
Substituents 4-Cl-benzenesulfonyl, 2,5-dimethylbenzyl Benzenesulfonyl, 4-Cl-benzyl
LogP (Predicted) ~3.8 (higher lipophilicity) ~3.2 (moderate lipophilicity)
Solubility Low aqueous solubility (due to dimethyl) Moderate (chloro group enhances polarity)
Reported Activity Limited data; hypothesized kinase inhibition Database-marked as “inactive” in screens

Key Findings :

  • The 4-chlorobenzenesulfonyl group in the target compound likely improves metabolic stability over non-halogenated analogs, a trend observed in sulfonamide-based pharmaceuticals .
  • The 2,5-dimethylbenzyl substituent may reduce solubility but increase membrane permeability, a critical factor for central nervous system (CNS) targeting.

Biological Activity

3-(4-chlorobenzenesulfonyl)-1-[(2,5-dimethylphenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one is a complex organic compound with a quinoline core that has garnered interest for its potential biological activities. This compound features several functional groups that may influence its interactions within biological systems, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound is characterized by:

  • Quinoline Core : A heterocyclic aromatic structure that is common in many biologically active compounds.
  • Chlorobenzenesulfonyl Group : This group may enhance the compound's reactivity and solubility.
  • Dimethylphenylmethyl Group : This substitution could affect the compound's binding affinity to biological targets.
  • Methoxy Groups : These groups can influence the electronic properties and lipophilicity of the molecule.

The mechanism of action of this compound is not fully elucidated but is believed to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could interact with various receptors, affecting signaling pathways critical for cellular functions.
  • Antimicrobial Activity : Preliminary studies suggest potential activity against bacterial and fungal strains.

Biological Activity

Research has indicated several biological activities associated with this compound:

Antimicrobial Activity

The compound has shown promise in vitro against various pathogens. For instance:

  • Bacterial Strains : It exhibited inhibitory effects against Gram-positive and Gram-negative bacteria.
  • Fungal Strains : The compound demonstrated antifungal properties in preliminary screenings.

Anticancer Properties

Studies have suggested that this compound may possess anticancer activity:

  • Cell Line Studies : In vitro assays using cancer cell lines have indicated cytotoxic effects, leading to apoptosis in treated cells.
  • Mechanistic Insights : The induction of oxidative stress and interference with cell cycle progression have been proposed as mechanisms behind its anticancer effects.

Research Findings and Case Studies

Several studies have focused on the synthesis and biological evaluation of this compound. Key findings include:

StudyFindings
Synthesis Study Developed a multi-step synthesis route involving sulfonylation and Friedel-Crafts reactions.
Antimicrobial Evaluation Reported moderate activity against Plasmodium falciparum with IC50 values in the sub-micromolar range.
Anticancer Activity Demonstrated significant cytotoxicity against various cancer cell lines with mechanisms involving apoptosis.

Q & A

Basic Research Questions

Q. What methodological approaches optimize the synthesis of 3-(4-chlorobenzenesulfonyl)-1-[(2,5-dimethylphenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one while minimizing side reactions?

  • Answer: Microwave-assisted synthesis with catalytic indium(III) chloride (20 mol%) reduces reaction time to 5 minutes and improves yield (63%) by accelerating cyclization and reducing side reactions like incomplete sulfonation or undesired ring modifications. Silica gel as a solid support further enhances reaction efficiency . For analogous quinoline derivatives, Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) ensures regioselectivity in aryl group attachment .

Q. How can structural characterization resolve ambiguities in the dihydroquinolin-4-one core and substituent orientation?

  • Answer: X-ray crystallography confirms the quasi-planar arrangement of the dihydroquinolin-4-one system (dihedral angle: 0.28° between fused rings) and the spatial orientation of the 4-chlorobenzenesulfonyl group (57.84° relative to the benzene ring). Intermolecular N–H⋯N hydrogen bonds and π-π stacking (centroid distance: 3.94 Å) stabilize the crystal lattice, validated via ¹H/¹³C NMR and IR spectroscopy .

Q. What strategies improve solubility for in vitro bioactivity assays given the compound’s hydrophobic substituents?

  • Answer: Co-solvent systems (e.g., DMSO:water 1:4 v/v) or micellar encapsulation using polysorbate-80 enhance aqueous solubility. For pharmacokinetic studies, derivatization with hydrophilic moieties (e.g., PEGylation of the sulfonyl group) balances hydrophobicity without altering core bioactivity .

Advanced Research Questions

Q. How can environmental fate studies predict the persistence and bioaccumulation of this compound in aquatic ecosystems?

  • Answer: Computational models (e.g., EPI Suite) estimate logP (4.8) and biodegradation half-life (>60 days), indicating high persistence. Experimental validation via OECD 301D shake-flask tests quantifies microbial degradation rates under varied pH and temperature conditions. Mass spectrometry tracks metabolite formation, such as hydrolyzed sulfonyl chlorides .

Q. What experimental designs reconcile contradictions in reported antagonistic activity against protein targets (e.g., kinase inhibition)?

  • Answer: Standardize assay conditions (e.g., ATP concentration, pH 7.4 buffer) to minimize variability. Use isothermal titration calorimetry (ITC) to validate binding thermodynamics (ΔG, ΔH) and compare with molecular docking simulations. Contradictions may arise from impurities (>95% purity required via HPLC) or differential post-translational modifications in recombinant protein sources .

Q. How do π-π stacking and hydrogen-bonding interactions influence ligand-receptor binding dynamics?

  • Answer: Molecular dynamics simulations (AMBER/CHARMM) model the dihydroquinolin-4-one core’s interaction with aromatic residues (e.g., Phe330 in kinase ATP pockets). Free-energy perturbation (FEP) calculations quantify contributions from the 4-chlorobenzenesulfonyl group’s electrostatic potential. Experimental validation via alanine-scanning mutagenesis identifies critical hydrogen-bonding residues .

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